molecular formula C10H14KN3O2S B8049221 Potassium 4-methyl-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate

Potassium 4-methyl-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate

Cat. No.: B8049221
M. Wt: 279.40 g/mol
InChI Key: OEKPCBYPBFHKCX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 4-methyl-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 4-methyl-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of 4-methyl-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylic acid with potassium hydroxide to form the potassium salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Potassium 4-methyl-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate is used in organic synthesis as a building block for the preparation of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in chemical research.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate cellular processes. Its structural similarity to biologically active molecules allows it to interact with specific biological targets.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug discovery, particularly in the treatment of diseases such as cancer and inflammation.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which Potassium 4-methyl-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of specific biological processes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Imatinib: A well-known anticancer drug that also contains a piperazine ring.

  • Piperazine derivatives: Other compounds with piperazine rings used in pharmaceuticals and agrochemicals.

Uniqueness: Potassium 4-methyl-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate is unique due to its specific structural features, such as the presence of the thiazole ring and the potassium salt

Properties

IUPAC Name

potassium;4-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.K/c1-7-8(9(14)15)16-10(11-7)13-5-3-12(2)4-6-13;/h3-6H2,1-2H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKPCBYPBFHKCX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCN(CC2)C)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14KN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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